Combretastatin A-1 bis(phosphate) is a derivative of the natural product combretastatin A-1, which is derived from the South African tree Combretum caffrum. This compound has garnered significant attention due to its potent antineoplastic properties, particularly its ability to disrupt microtubule formation, making it a promising candidate in cancer therapy. The bis(phosphate) form enhances its solubility and stability, facilitating its use in clinical settings.
The original compound, combretastatin A-1, was isolated from the root bark of Combretum caffrum. The isolation process involved various chromatographic techniques that confirmed its structure through spectroscopic methods, including nuclear magnetic resonance and mass spectrometry. The bis(phosphate) variant was developed to improve the pharmacological properties of the parent compound .
The synthesis of combretastatin A-1 bis(phosphate) typically involves several key steps:
Combretastatin A-1 bis(phosphate) features a cis-stilbene structure with two phosphate groups attached. Its molecular formula can be represented as .
The structural elucidation has been confirmed through:
Combretastatin A-1 bis(phosphate) undergoes several key reactions relevant to its mechanism of action:
The binding affinity and kinetics can be studied using techniques such as surface plasmon resonance and fluorescence spectroscopy, which help elucidate how effectively the compound interacts with tubulin .
The primary mechanism by which combretastatin A-1 bis(phosphate) exerts its antitumor effects involves:
Research indicates that this compound demonstrates potent cytotoxicity in vitro against various cancer cell lines, with effective concentrations often in the nanomolar range .
Relevant data from studies indicate that modifications enhance both solubility and bioavailability compared to non-phosphorylated forms .
Combretastatin A-1 bis(phosphate) has several applications in scientific research and clinical settings:
Combretastatin A-1 bis(phosphate) (CA1P), chemically designated as disodium 2,3-dihydroxy-4-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate, represents a strategically engineered prodrug of the natural stilbenoid combretastatin A-1 (CA1). The core structure comprises two aromatic rings (A and B) linked by a cis-configured ethene bridge. Ring A features a 3,4,5-trimethoxyphenyl system, while ring B incorporates a dihydroxyphenyl moiety with a 4-methoxy substituent [1] [6].
The prodrug modification involves bis-phosphorylation of the phenolic hydroxyl groups on ring B, converting them to phosphate esters. This transformation confers water solubility (>250 mg/mL for sodium salts) while preserving the bioactive cis-stilbene pharmacophore [2] [5]. X-ray crystallography confirms that phosphorylation does not alter the dihedral angle (~50-60°) between the aromatic rings, which is critical for tubulin binding [1]. The molecular weight of the disodium salt form is 576.3 g/mol, with the phosphate groups serving as anionic pro-groups cleaved by endogenous phosphatases to regenerate CA1 [8].
Table 1: Key Structural Features of CA1P
Structural Element | Chemical Description | Functional Role |
---|---|---|
A-Ring | 3,4,5-Trimethoxyphenyl | Tubulin binding affinity |
B-Ring | 2,3-Dihydroxy-4-methoxyphenyl | Phosphorylation site |
Bridge | (Z)-Ethene | Spatial orientation of rings |
Prodrug Groups | Bis(phosphate) esters | Aqueous solubility enhancement |
The geometric isomerism of the ethene bridge governs CA1P's biological activity. The cis-isomer (Z-configuration) exhibits >100-fold greater tubulin inhibition than the trans-isomer (E-configuration) due to optimal spatial positioning of the trimethoxyaryl and dihydroxyaryl rings for the colchicine binding site [1] [3]. However, the cis-stilbene moiety is inherently thermodynamically unstable, with a tendency to isomerize to the trans-form under physiological conditions (pH 7.4, 37°C) or upon exposure to UV light [3] [9].
Synthetic strategies to stabilize the cis-configuration include:
Photochemical isomerization attempts (254 nm with benzil sensitizer) yield negligible trans-to-cis conversion, confirming the kinetic instability of the cis-isomer [3].
The primary objective of CA1P synthesis is to balance aqueous solubility with efficient enzymatic reconversion to CA1. The bis-phosphate design addresses CA1's poor solubility (<0.01 mg/mL) while leveraging alkaline phosphatase overexpression in tumor vasculature [5] [8]. Key synthetic approaches include:
Table 2: Prodrug Salt Forms and Aqueous Solubility
Counterion | Solubility (mg/mL) | Clinical Advantage |
---|---|---|
Disodium | >150 | Rapid dissolution for IV formulation |
Dipotassium | 14 | Reduced crystallization tendency |
Dilithium | 4 | Lower sodium load |
Morpholinium | 2 | Enhanced tissue penetration |
Arginine salt | ≥4 | Potential oral absorption |
Isotopic labeling enables precise biodistribution tracking and metabolic pathway elucidation of CA1P:
These techniques revealed that CA1P undergoes rapid dephosphorylation (t₁/₂ < 30 min) to CA1 in plasma, followed by hepatic O-demethylation and glucuronidation. Notably, ³H-tracing shows 94% tumor necrosis within 24 hours post-administration, correlating with vascular shutdown [5] [7].
The SAR profile of combretastatins highlights critical pharmacophores for antimitotic activity:
Table 3: Comparative Potency of Combretastatin Analogues
Compound | Structural Feature | P388 ED₅₀ (μg/mL) | Tubulin IC₅₀ (μM) |
---|---|---|---|
CA1P | Native bis-phosphate | 0.0004 | 0.8-1.2 |
DiiodoCA1P | 3',5'-Diiodo-A-ring | 0.0021 | 1.5 |
Combretastatin D-2 | Macrocyclic lactone | 16.8 | >20 (stabilizer) |
CA4P | Single phosphate | 0.0004 | 1.0-1.4 |
LASSBio-1920 | Pyrazole bridge | 0.003 | 2.3 |
CA1P demonstrates superior in vivo anti-vascular effects compared to combretastatin A-4 phosphate (CA4P), inducing 94% tumor necrosis at 50 mg/kg versus 150 mg/kg for CA4P in MAC29 murine colon carcinoma models [5]. This enhanced potency is attributed to CA1's dual mechanism: tubulin depolymerization and oxidative bioactivation to cytotoxic ortho-quinones [1] [5].
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9